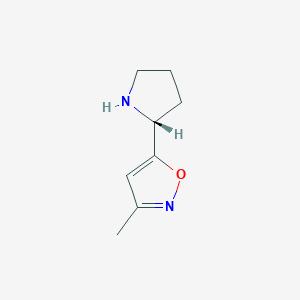

(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with a pyrrolidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The isoxazole ring is known for its presence in various biologically active molecules, making it a valuable scaffold in pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole typically involves the regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines . This reaction is often carried out under metal-free conditions using triethylamine or sodium perchlorate/triethylamine as catalysts . The starting materials for this synthesis are usually commercially available amino acids, which undergo a series of transformations to yield the desired isoxazole-containing building blocks .

Industrial Production Methods

While specific industrial production methods for ®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and reduce the use of toxic reagents .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Properties: Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Analgesic Effects: Its interaction with pain-related receptors indicates potential use as an analgesic agent.

- Anticancer Activity: Preliminary research points to its capability to inhibit cancer cell proliferation, positioning it as a candidate for anticancer drug development.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Modulation: The isoxazole ring can modulate the activity of enzymes critical in metabolic pathways, enhancing or inhibiting their functions.

- Receptor Interaction: It shows promise in binding to specific receptors associated with neurological functions and pain modulation.

Synthetic Routes

The synthesis of this compound typically involves:

- [3 + 2] Cycloaddition Reactions: This method utilizes nitrile oxides generated in situ with alkynes or enamines to form the isoxazole structure .

- Metal-free Synthesis: Recent advancements have highlighted metal-free synthetic routes that enhance environmental sustainability while maintaining high yields of isoxazoles .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach includes:

- Scaling Up Laboratory Protocols: Optimizing reaction conditions for high yield and purity.

- Environmentally Friendly Practices: Implementing strategies to minimize waste and reduce toxic reagent usage during synthesis.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Antioxidant Properties: Research indicated that derivatives of isoxazoles exhibited significant antioxidant properties when tested in vivo using C. elegans models and in vitro on human fibroblasts .

- Synthesis Optimization: A study demonstrated a multigram synthesis of aminoisoxazoles from commercially available amino acids, showcasing efficient methods for producing this compound on larger scales .

- Regioselectivity in Synthesis: Investigations into the regioselectivity of reactions leading to isoxazoles revealed insights into steric and electronic factors influencing product formation, which can be crucial for optimizing synthetic pathways .

Wirkmechanismus

The mechanism of action of ®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidin-2-one: Another five-membered heterocycle with significant biological activities.

Imidazo[1,2-a]pyridines: Known for their versatile applications in medicinal chemistry.

N-Aryl pyrrolidines: Exhibiting a range of biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole stands out due to its unique combination of the isoxazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug discovery and development .

Biologische Aktivität

(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with an isoxazole moiety. This dual-ring structure enhances its potential as a bioactive compound, allowing it to interact with various biological targets. The isoxazole ring is particularly notable for its ability to modulate enzyme activity and receptor interactions, which are crucial for its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to anti-inflammatory effects .

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that contribute to its pharmacological effects.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit COX enzymes, which play a pivotal role in the inflammatory response. For instance, compounds structurally similar to this isoxazole derivative have demonstrated selective inhibition against COX-2 with IC50 values in the low micromolar range .

2. Anticancer Properties

The compound has shown promise in cancer research. Studies have reported that derivatives of isoxazoles exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). For example, related compounds have demonstrated IC50 values as low as 5 µM against certain cancer types .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values indicating moderate to good antibacterial activity .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of isoxazole derivatives, this compound was tested alongside other similar compounds. The results indicated that it caused cell cycle arrest in MCF-7 cells and induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms of isoxazole derivatives revealed that this compound inhibited COX enzymes effectively. This inhibition was linked to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Comparative Analysis

Eigenschaften

IUPAC Name |

3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAXCRZQLWZFH-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.